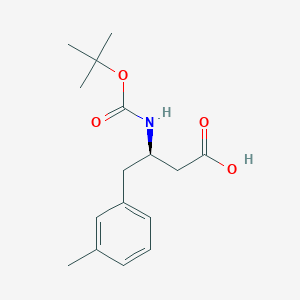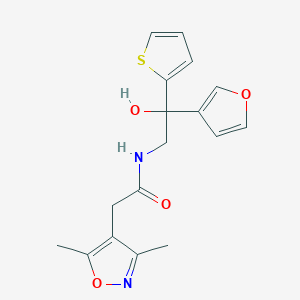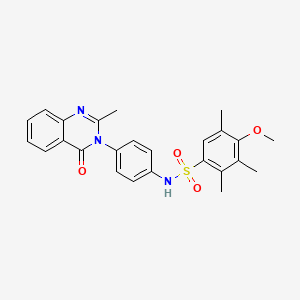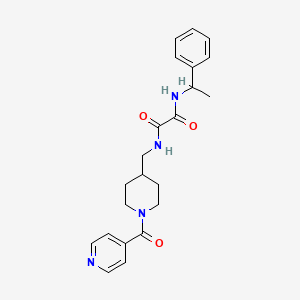
1-azido-4-bromo-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azido-4-bromo-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of azido compounds and indenes It is characterized by the presence of an azido group (-N3) and a bromine atom attached to the indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-azido-4-bromo-2,3-dihydro-1H-indene typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, is brominated using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) to yield 4-bromo-2,3-dihydro-1H-indene.
Azidation: The brominated intermediate is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-azido-4-bromo-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Bromination: Bromine (Br2), carbon tetrachloride (CCl4)
Azidation: Sodium azide (NaN3), dimethylformamide (DMF)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Cycloaddition: Alkynes, copper(I) catalysts
Major Products Formed
Substitution: Various substituted indenes depending on the nucleophile used.
Reduction: 1-amino-4-bromo-2,3-dihydro-1H-indene.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
1-azido-4-bromo-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry:
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 1-azido-4-bromo-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example:
Reduction: The azido group is reduced to an amine group, which can then participate in further chemical reactions.
Cycloaddition: The azido group reacts with alkynes to form triazoles, which are stable and can be used in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-azido-4-chloro-2,3-dihydro-1H-indene
- 1-azido-4-fluoro-2,3-dihydro-1H-indene
- 1-azido-4-iodo-2,3-dihydro-1H-indene
Uniqueness
1-azido-4-bromo-2,3-dihydro-1H-indene is unique due to the presence of both an azido group and a bromine atom, which confer distinct reactivity patterns. The bromine atom can be selectively substituted, and the azido group can participate in click chemistry, making this compound highly versatile for various synthetic applications.
Propriétés
IUPAC Name |
1-azido-4-bromo-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGBORJZUJVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2688444.png)


![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2688449.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2688450.png)
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2688451.png)
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)


![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)




